

Spectroscopic Data of Monomethyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Monomethyl maleate

Cat. No.: B041745

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **monomethyl maleate** (CAS No: 3052-50-4), an organic compound of interest in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **monomethyl maleate** is $C_5H_6O_4$, with a molecular weight of 130.10 g/mol. The spectroscopic data presented below are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H and ^{13}C NMR data for **monomethyl maleate** are summarized in the tables below.

Table 1: 1H NMR Spectroscopic Data for **Monomethyl Maleate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.53	Singlet	-	Carboxylic Acid Proton (-COOH)
6.46	Doublet	12.3	Olefinic Proton (-CH=)
6.25	Doublet	12.3	Olefinic Proton (-CH=)
3.79	Singlet	-	Methyl Ester Protons (-OCH ₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for **Monomethyl Maleate**

Chemical Shift (δ) ppm	Assignment
169.1	Carboxylic Acid Carbonyl (-COOH)
165.9	Ester Carbonyl (-COO-)
134.1	Olefinic Carbon (-CH=)
129.5	Olefinic Carbon (-CH=)
52.6	Methyl Ester Carbon (-OCH ₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **monomethyl maleate** are presented in Table 3.

Table 3: IR Spectroscopic Data for **Monomethyl Maleate**

Frequency (cm ⁻¹)	Functional Group	Vibrational Mode
3200-2500 (broad)	O-H	Stretching (Carboxylic Acid)
3040	C-H	Stretching (Olefinic)
2959	C-H	Stretching (Aliphatic -CH ₃)
1725	C=O	Stretching (Ester Carbonyl)
1705	C=O	Stretching (Carboxylic Acid Carbonyl)
1645	C=C	Stretching (Olefinic)
1416	C-O-H	Bending
1290, 1175	C-O	Stretching (Ester)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. The prominent mass-to-charge ratio (m/z) peaks observed in the electron ionization (EI) mass spectrum of **monomethyl maleate** are listed in Table 4.[\[1\]](#)

Table 4: GC-MS Data for **Monomethyl Maleate**

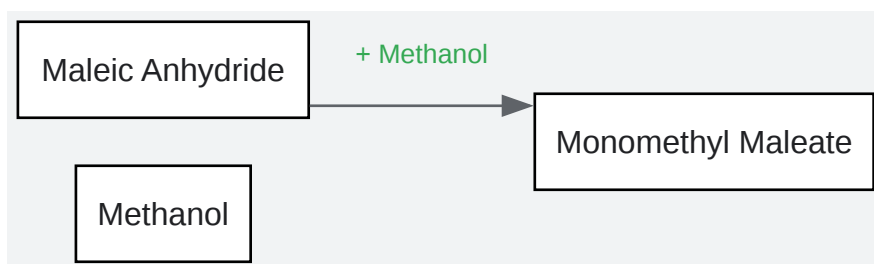
m/z	Relative Abundance (%)
54.0	99.99
113.0	81.13
26.0	71.96
31.0	31.96
29.0	23.71

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Synthesis of Monomethyl Maleate

Monomethyl maleate is typically synthesized by the reaction of maleic anhydride with methanol.[2] The reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.



[Click to download full resolution via product page](#)

Synthesis of **Monomethyl Maleate**

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **monomethyl maleate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer: Filter the solution into a clean 5 mm NMR tube.
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- Data Acquisition: For ^1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

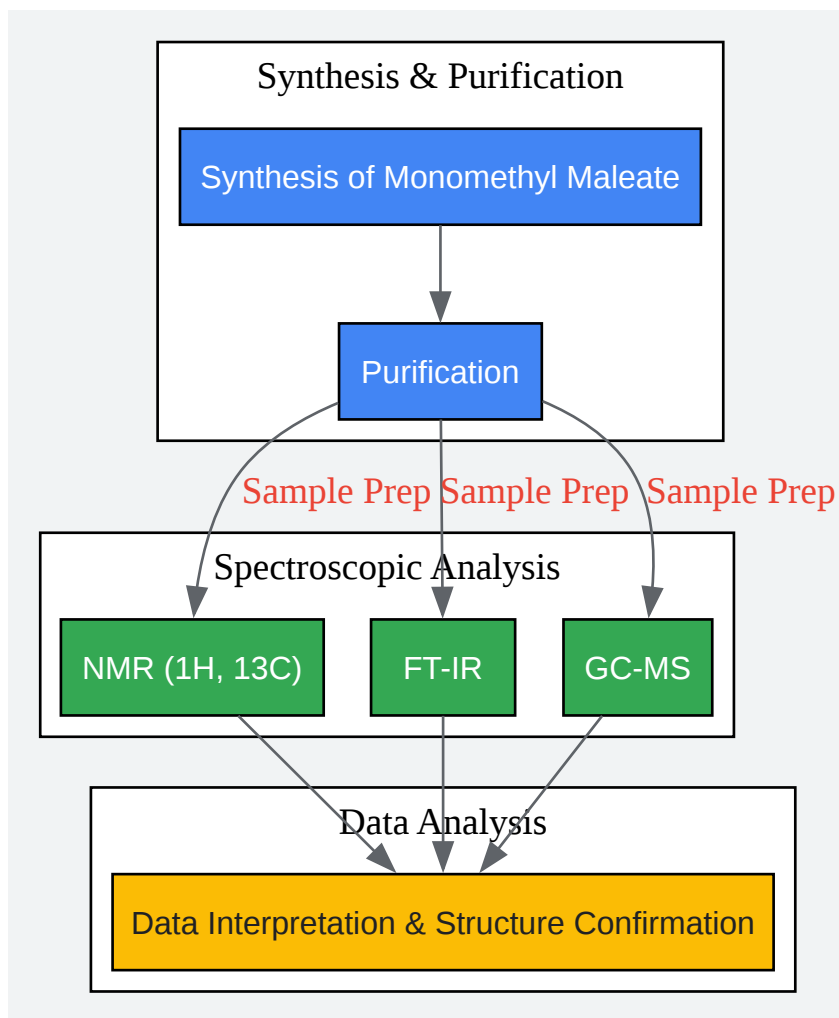
- **Sample Preparation:** As **monomethyl maleate** is a liquid or low-melting solid, it can be analyzed as a thin film. Place a small drop of the sample between two IR-transparent salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Acquire a background spectrum of the clean, empty salt plates.
- **Sample Spectrum:** Place the salt plates with the sample in the spectrometer and acquire the sample spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **monomethyl maleate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- **Instrumentation:** Use a GC system equipped with a suitable capillary column (e.g., a nonpolar or moderately polar column) coupled to a mass spectrometer.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample solution into the heated GC inlet.
- **Separation:** The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium). The column temperature is typically programmed to ramp up to ensure good separation.
- **Detection:** As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated and detected based on their mass-to-charge ratio.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of **monomethyl maleate** is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monomethyl maleate | C₅H₆O₄ | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monomethyl maleate | 3052-50-4 [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Data of Monomethyl Maleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041745#monomethyl-maleate-spectroscopic-data-nmr-ir-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com